molecular formula C16H19ClN2O2 B2466493 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 940816-53-5

2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No. B2466493
CAS RN: 940816-53-5
M. Wt: 306.79
InChI Key: PANXXBCLEANKCP-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical name, CCMA, and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of CCMA involves its interaction with the sigma-1 receptor. This receptor is located in various regions of the brain and has been shown to be involved in various cellular processes, including the regulation of ion channels, the release of neurotransmitters, and the modulation of intracellular signaling pathways. CCMA has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these cellular processes.
Biochemical and Physiological Effects
CCMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCMA can increase the release of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. CCMA has also been shown to have an effect on the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory. In addition, CCMA has been shown to have an effect on the expression of various genes, which may result in the modulation of cellular processes.

Advantages and Limitations for Lab Experiments

CCMA has several advantages for lab experiments. This compound has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. CCMA has also been shown to have an effect on the release of neurotransmitters, which makes it a useful tool for studying the regulation of these molecules. However, CCMA has some limitations for lab experiments. This compound has been shown to have a low solubility in water, which may limit its use in certain experiments. In addition, CCMA has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for the study of CCMA. One potential direction is to study the effect of CCMA on the sigma-1 receptor in vivo. This may provide insights into the role of this receptor in various physiological processes. Another potential direction is to study the effect of CCMA on the release of neurotransmitters in vivo. This may provide insights into the regulation of these molecules in the brain. Finally, the development of more efficient synthesis methods for CCMA may facilitate its use in various scientific research applications.

Synthesis Methods

CCMA can be synthesized using various methods, including the reaction of 3-chlorophenol with 1-cyanocyclohexane in the presence of a base, followed by the reaction with methyl acetate. Another method involves the reaction of 3-chlorophenol with 1-cyanocyclohexane in the presence of a catalyst, followed by the reaction with methyl acetate. The yield of CCMA can vary depending on the synthesis method used.

Scientific Research Applications

CCMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, differentiation, and proliferation. CCMA has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-19(16(12-18)8-3-2-4-9-16)15(20)11-21-14-7-5-6-13(17)10-14/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANXXBCLEANKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC(=CC=C1)Cl)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide

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